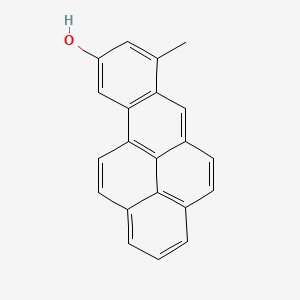
(2S,3S)-2-Hexyl-3-methoxyoxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Hexyl-3-methoxyoxetane is an organic compound characterized by its unique oxetane ring structure. This compound is notable for its stereochemistry, with two chiral centers at the 2nd and 3rd positions, leading to its specific (2S,3S) configuration. The presence of a hexyl group and a methoxy group further distinguishes this compound, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Hexyl-3-methoxyoxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method includes the use of carbonyl compounds and epoxides under acidic or basic conditions to facilitate ring closure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Hexyl-3-methoxyoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted oxetanes, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2-Hexyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive oxetane ring.
Mechanism of Action
The mechanism by which (2S,3S)-2-Hexyl-3-methoxyoxetane exerts its effects involves interactions with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Hexyl-3-methoxyoxetane: Differing only in the stereochemistry at the 3rd position.
(2R,3S)-2-Hexyl-3-methoxyoxetane: Differing in the stereochemistry at both the 2nd and 3rd positions.
(2R,3R)-2-Hexyl-3-methoxyoxetane: Another stereoisomer with different configurations at both chiral centers.
Uniqueness
(2S,3S)-2-Hexyl-3-methoxyoxetane is unique due to its specific (2S,3S) configuration, which can impart distinct chemical and biological properties compared to its stereoisomers. This uniqueness makes it particularly valuable in applications requiring precise stereochemical control.
Properties
CAS No. |
74824-88-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2S,3S)-2-hexyl-3-methoxyoxetane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9-10(11-2)8-12-9/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
DYWCBOUMSJCIJW-UWVGGRQHSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@H](CO1)OC |
Canonical SMILES |
CCCCCCC1C(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
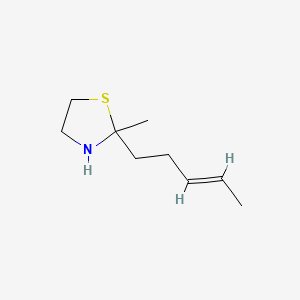
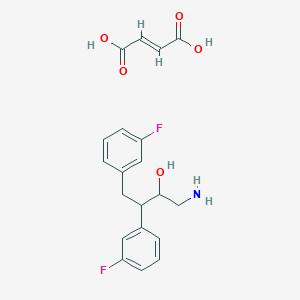
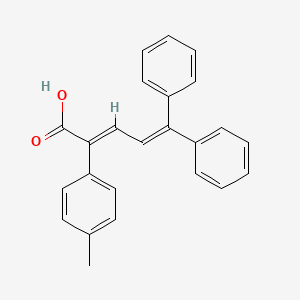

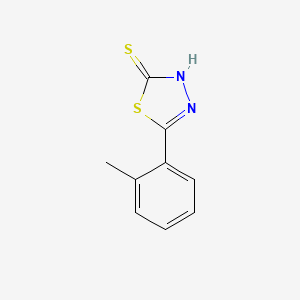
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
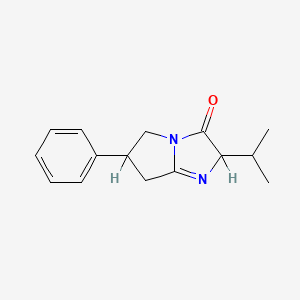
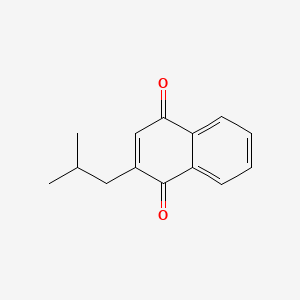
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
